molecular formula C11H14N2O2 B13054933 N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide

N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B13054933
M. Wt: 206.24 g/mol
InChI Key: BHLWXVFSKWTOMX-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring attached to a carboxamide group and a hydroxyphenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-hydroxyaniline with pyrrolidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)pyrrolidine-1-carboxamide
  • N-(4-Methoxyphenyl)pyrrolidine-1-carboxamide
  • N-(4-Hydroxyphenyl)pyrrolidine-2-carboxamide

Uniqueness

N-(4-Hydroxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it a valuable molecule for targeted research and applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(4-hydroxyphenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H14N2O2/c14-10-5-3-9(4-6-10)12-11(15)13-7-1-2-8-13/h3-6,14H,1-2,7-8H2,(H,12,15)

InChI Key

BHLWXVFSKWTOMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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